4-(1-Piperidinylmethyl)-2-Thiophencarbaldehyd

Übersicht

Beschreibung

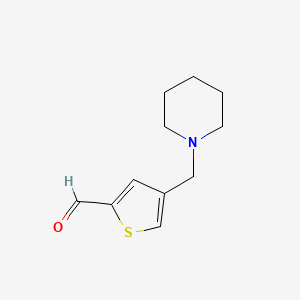

4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde is an organic compound that features a piperidine ring attached to a thiophene ring via a methylene bridge, with an aldehyde functional group on the thiophene ring

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde has been investigated for its potential pharmacological activities, particularly as:

- Antimicrobial Agents : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example, a related compound demonstrated effective antifungal activity in laboratory assays, indicating potential for therapeutic applications in treating infections .

Anticancer Research

Research indicates that compounds derived from thiophene structures can inhibit cancer cell proliferation. The incorporation of the piperidine group enhances bioactivity, making it a candidate for further development as an anticancer agent. Structure-activity relationship (SAR) studies are ongoing to elucidate the mechanisms behind its efficacy against different cancer types.

Coordination Chemistry

4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde has been utilized as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are characterized through various spectroscopic methods. These metal complexes have shown enhanced biological activities compared to their non-complexed forms, suggesting improved pharmacokinetic properties .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and pharmaceuticals.

Case Studies

Wirkmechanismus

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Therefore, the specific targets can vary widely depending on the specific derivative and its intended use.

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . Their interaction with targets often involves binding to specific receptors or enzymes, leading to changes in cellular processes.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their presence in numerous classes of pharmaceuticals . The affected pathways and their downstream effects would depend on the specific targets of the compound.

Result of Action

As a piperidine derivative, it is likely to have significant effects on cellular processes due to its interaction with its targets .

Biochemische Analyse

Biochemical Properties

4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of 4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, affecting the overall function of the cell.

Molecular Mechanism

At the molecular level, 4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This inhibition can result in changes in gene expression, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

The effects of 4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of 4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity.

Metabolic Pathways

4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the compound’s overall impact on biological systems.

Transport and Distribution

The transport and distribution of 4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde within cells and tissues are essential for its activity. The compound is transported via specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its efficacy and potential toxicity.

Subcellular Localization

The subcellular localization of 4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde typically involves the reaction of 4-(1-Piperidinylmethyl)thiophene with an appropriate aldehyde source. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the aldehyde group on the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or other aldehyde-forming reactions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

Oxidation: 4-(1-Piperidinylmethyl)-2-thiophenecarboxylic acid

Reduction: 4-(1-Piperidinylmethyl)-2-thiophenemethanol

Substitution: Various substituted piperidine derivatives

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(1-Piperidinylmethyl)phenylmagnesium bromide

- 1-(2,6-Difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol

Uniqueness

4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde is unique due to the combination of the piperidine and thiophene rings, which confer distinct electronic and steric properties. This combination is less common compared to other piperidine derivatives, making it a valuable compound for exploring new chemical and biological activities .

Biologische Aktivität

4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies, and presenting data in a structured format.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H14N2S

- CAS Number : 893745-85-2

This structure features a thiophene ring substituted with a piperidine moiety and an aldehyde group, which may influence its reactivity and biological properties.

Antimicrobial Activity

Research indicates that 4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde exhibits significant antimicrobial activity against various pathogens. A study involving its derivatives demonstrated that compounds containing the thiophene structure were effective against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde | Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL | |

| Candida albicans | 75 µg/mL |

The MIC values suggest that this compound has moderate to strong activity against these pathogens, indicating its potential as an antimicrobial agent .

The biological activity of 4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde is likely mediated through its interaction with microbial cell membranes and metabolic pathways. The thiophene ring may enhance lipophilicity, allowing better membrane penetration, while the piperidine group could interact with specific receptors or enzymes involved in microbial growth .

Case Studies

- Antifungal Activity : A study evaluated the antifungal properties of a related compound synthesized from thiophene-2-carbaldehyde. The results indicated significant inhibition of fungal growth, with zones of inhibition measured against standard antifungal agents .

- Synthesis and Characterization : Researchers synthesized various metal complexes using 4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde as a ligand. These complexes showed enhanced biological activity compared to the free ligand, suggesting that coordination with metal ions may improve efficacy .

Eigenschaften

IUPAC Name |

4-(piperidin-1-ylmethyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c13-8-11-6-10(9-14-11)7-12-4-2-1-3-5-12/h6,8-9H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVAADJQCRBJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CSC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602367 | |

| Record name | 4-[(Piperidin-1-yl)methyl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893745-85-2 | |

| Record name | 4-[(Piperidin-1-yl)methyl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.